molecular formula C14H13NO B14714785 N-(4-methylphenyl)-N-phenylformamide CAS No. 10386-91-1

N-(4-methylphenyl)-N-phenylformamide

Cat. No.: B14714785
CAS No.: 10386-91-1
M. Wt: 211.26 g/mol
InChI Key: UTQYESDLIRZKGE-UHFFFAOYSA-N
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Description

Overview of Formamide (B127407) Chemistry in Contemporary Organic Synthesis

Formamides are a class of organic compounds derived from formic acid and are characterized by the presence of a formyl group (-CHO) attached to a nitrogen atom. The simplest formamide is HCONH₂, a versatile chemical feedstock and a polar aprotic solvent. chemicalbook.com In contemporary organic synthesis, the utility of formamides, particularly N-substituted formamides like N,N-dimethylformamide (DMF), is extensive. fiveable.me

DMF is one of the most common solvents used in industrial processes and chemical reactions due to its high polarity and ability to dissolve a wide range of both polar and nonpolar compounds. chemicalbook.comfiveable.me Beyond its role as a solvent, DMF and other N-substituted formamides serve as multipurpose reagents, capable of donating their own atoms—hydrogen, carbon, nitrogen, and oxygen—to the synthesis of a variety of compounds. nih.gov They are frequently employed as reagents or catalysts in numerous transformations, including:

Formylation: As a source of a formyl group for the synthesis of aldehydes and other formamides.

Amination: Acting as a source of a dimethylamino group. nih.gov

Carbonylation and Cyanation: Providing a single carbon atom for building more complex molecular frameworks. nih.gov

Synthesis of Heterocycles: Serving as a key building block in the construction of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. chemicalbook.com

The N-formylation of amines is a fundamentally important reaction as it provides a direct pathway to structurally diverse formamide compounds. These formyl groups are integral components of many natural products and drug molecules. Furthermore, N-formyl derivatives are valuable precursors for synthesizing other functional groups, including isocyanides and arylamides.

Significance of N,N-Diarylformamides in Chemical Research

N,N-Diarylformamides belong to the tertiary amide subclass, where the nitrogen atom of the formamide is bonded to two aryl (aromatic ring) substituents. This structural motif is of significant interest in chemical research, primarily due to the prevalence of the diarylamine core in medicinal chemistry and materials science. Diarylamines are recognized as privileged structures in numerous pharmaceuticals and biologically active compounds. nih.gov

The significance of N,N-diarylformamides can be attributed to several key roles:

Synthetic Intermediates: They serve as valuable intermediates in organic synthesis. The formamide group can be chemically transformed or removed, providing a route to complex diarylamine derivatives that might be otherwise difficult to synthesize via traditional methods like nucleophilic aromatic substitution, especially in sterically hindered systems. nih.gov

Reagents in Formylation Reactions: Like other N-substituted formamides, N,N-diarylformamides can act as formylating agents. In reactions analogous to the Vilsmeier-Haack reaction, they can be used to introduce a formyl group onto other activated aromatic systems.

Precursors to Biologically Active Molecules: Given the established biological importance of the diarylamine framework, N,N-diarylformamides are logical precursors for the development of new therapeutic agents. The formyl group can be used to modulate the electronic and steric properties of the molecule or as a handle for further synthetic elaboration.

While the synthesis of related compounds like N,N'-diarylformamidines has been explored, the specific class of N,N-diarylformamides remains a specialized area of research, valued for its potential in creating complex and sterically demanding molecular architectures. researchgate.netresearchgate.net

Structural Definition and Nomenclature of N-(4-methylphenyl)-N-phenylformamide

This compound is a specific N,N-diarylformamide. Its structure consists of a central formamide group where the nitrogen atom is covalently bonded to two different aryl groups: a phenyl group and a 4-methylphenyl (p-tolyl) group.

The systematic IUPAC nomenclature for this compound is This compound . The "N-" locant is used to explicitly indicate that both the "4-methylphenyl" and "phenyl" groups are attached to the nitrogen atom of the formamide. youtube.com

While extensive research findings and detailed experimental properties for this specific compound are not widely available in the public domain, its fundamental chemical identity can be defined by its structure and key identifiers.

Chemical Structure:

Identifiers and Properties of this compound:

PropertyValue / Identifier
IUPAC Name This compound
CAS Number 10386-91-1 chemsrc.comhoweipharm.com.cn
Molecular Formula C₁₄H₁₃NO parchem.com
Molecular Weight 211.26 g/mol
Synonyms Formamide, N-(4-methylphenyl)-N-phenyl- parchem.com

Properties

CAS No.

10386-91-1

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-(4-methylphenyl)-N-phenylformamide

InChI

InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

UTQYESDLIRZKGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N 4 Methylphenyl N Phenylformamide and Analogous N,n Diarylformamides

Direct N-Formylation Strategies for Aromatic Amines

Direct N-formylation of the corresponding diarylamine, N-(4-methylphenyl)aniline, is the most straightforward approach to obtaining N-(4-methylphenyl)-N-phenylformamide. This can be achieved through various protocols, from conventional heating with a formylating agent to more advanced energy-assisted methods.

Conventional Synthetic Protocols (e.g., utilizing formic acid, phosphonic anhydrides)

Formic acid is a widely used and cost-effective formylating agent for the synthesis of formamides. The reaction typically involves heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct and drive the reaction to completion. researchgate.netscispace.comnih.gov While effective for many primary and some secondary amines, the formylation of less reactive diarylamines may require harsher conditions or the use of activating agents.

Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a powerful and green coupling reagent for the synthesis of N-formamides from aromatic amines and formic acid. thieme-connect.deresearchgate.net This method offers high yields and purity with an easy work-up procedure due to the formation of water-soluble by-products. thieme-connect.de The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. researchgate.net T3P® facilitates the dehydration reaction between the amine and formic acid, making it a highly efficient protocol. thieme-connect.de

ReagentConditionsAdvantagesDisadvantages
Formic AcidReflux in toluene with Dean-Stark trapInexpensive, readily availableMay require harsh conditions for less reactive amines
Propylphosphonic Anhydride (T3P®)Room temperature or gentle heatingHigh yields, high purity, easy work-up, mild conditionsHigher cost compared to formic acid

Advanced Catalyst-Free Approaches

In the pursuit of more sustainable chemical processes, catalyst-free N-formylation methods have gained significant attention. One such approach involves the use of formic acid as both the reagent and a sustainable C1 source under neat (solvent-free) conditions. acs.org These reactions are often carried out at elevated temperatures, and despite the absence of a catalyst, can provide good to excellent yields of the desired formamides. Another innovative catalyst-free method utilizes aromatic formates as N-formylating agents under solvent-free conditions at ambient temperature, offering a mild and easy-to-operate protocol. tandfonline.com

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the rate of many organic reactions, including N-formylation. unito.itsemanticscholar.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. unito.it For the synthesis of N,N-diarylformamides, microwave-assisted protocols often employ formic acid or other formylating agents and can be performed under solvent-free conditions, further enhancing their green credentials. scispace.com The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for the formylation of sterically hindered or electronically deactivated diarylamines. semanticscholar.org

Ultrasound-Promoted Formylation Reactions

Ultrasound irradiation is another energy source that can promote chemical reactions through the phenomenon of acoustic cavitation. academie-sciences.fr This technique has been successfully applied to the N-formylation of amines, offering a green and efficient alternative to conventional methods. academie-sciences.frsoran.edu.iq Ultrasound-promoted formylation reactions can often be carried out at room temperature under solvent- and catalyst-free conditions, leading to shorter reaction times and high yields of the desired formamides. academie-sciences.fr The intense local heating and pressure generated by the collapse of cavitation bubbles can enhance the reactivity of the substrates, facilitating the formylation process. academie-sciences.fr

MethodEnergy SourceKey Advantages
Catalyst-FreeThermalSimplicity, avoids catalyst cost and contamination
Microwave-AssistedMicrowavesRapid reaction times, higher yields, improved purity
Ultrasound-PromotedUltrasoundMild conditions (room temp), short reaction times, high yields

Indirect Synthetic Routes via Precursor Transformations

While direct formylation is common, this compound can also be synthesized through the transformation of suitable precursors. One such indirect route could involve the Smiles rearrangement of appropriately substituted sulfinamides, which provides a transition-metal-free pathway to diarylamines that can then be formylated. nih.gov Another potential, though less direct, approach could involve the synthesis of N,N'-diaryl formamidines, which can be prepared from the reaction of an amine with triethyl orthoformate, followed by hydrolysis to the corresponding formamide (B127407). researchgate.net The Pinner reaction, which traditionally synthesizes imidates from nitriles, can be modified to produce amidines, which are precursors to formamides. nih.gov

Eco-Friendly and Sustainable Approaches in Formamide Synthesis (e.g., CO2 fixation)

The utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 source for the synthesis of valuable chemicals is a key goal in green chemistry. rsc.orgnih.govmagtech.com.cn The reductive N-formylation of amines with CO2 has emerged as a promising and sustainable route to formamides. rsc.orgnih.gov These reactions typically require a reducing agent, such as a hydrosilane or sodium borohydride (B1222165), and can be performed under catalyst-free conditions or with the aid of a catalyst. rsc.orgnih.govnih.gov

A sustainable, catalyst-free approach for the N-formylation of aromatic and aliphatic amines has been developed using sodium borohydride and carbon dioxide gas. rsc.orgnih.gov This method does not require high pressure or specialized equipment. rsc.orgnih.gov The in situ generation of formoxy borohydride species is crucial for the success of this reaction. rsc.orgnih.gov Other research has focused on the use of various catalysts, including zinc-based systems, to facilitate the N-formylation of amines with CO2 and hydrosilanes under mild conditions. rsc.org These eco-friendly methods offer a significant step towards more sustainable chemical manufacturing processes. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of Related N-Arylformamides

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the precise arrangement of atoms within a crystalline solid. carleton.edunih.govresearchgate.net It provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the relationship between molecular structure and material properties. carleton.edumdpi.com While a specific study for N-(4-methylphenyl)-N-phenylformamide is not detailed, extensive research on the closely related secondary amide, N-(4-methylphenyl)formamide, offers significant insights into the structural characteristics of this family. nih.gov

The crystal structure of a compound is described by its unit cell, the smallest repeating unit that reflects the entire crystal's symmetry and structure. wikipedia.orgopenstax.org The unit cell's geometry is defined by six lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). wikipedia.org

A study on N-(4-methylphenyl)formamide revealed its crystallographic data, which serves as an excellent model for understanding related N-arylformamides. nih.gov The compound crystallizes in the triclinic system with the space group P-1. nih.gov The unit cell parameters determined at a temperature of 153 K are detailed in the table below. nih.gov

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.5511 (11)
b (Å)6.9192 (12)
c (Å)8.0265 (17)
α (°)93.730 (1)
β (°)102.780 (1)
γ (°)91.769 (1)
Volume (ų)353.68 (11)
Z (molecules/unit cell)2
Data sourced from the crystallographic study of N-(4-methylphenyl)formamide. nih.gov

The packing of molecules in a crystal is governed by a network of intermolecular interactions. ias.ac.inmdpi.com In N-arylformamides, hydrogen bonds are primary directing forces in the formation of the supramolecular architecture. nih.govnih.gov

The conformation of a molecule is described by its dihedral angles, which define the spatial relationship between different parts of the molecule. youtube.comyoutube.com In N-arylformamides, a key conformational feature is the dihedral angle between the plane of the amide group and the plane of the aryl ring. nih.gov

For N-(4-methylphenyl)formamide, this dihedral angle is 32.35 (1)°. nih.gov This non-zero angle indicates a significant twist from a fully planar conformation. Such deviation from planarity can be attributed to steric hindrance and the optimization of intermolecular packing forces within the crystal. researchgate.net The degree of planarity influences the electronic properties of the molecule, such as conjugation between the amide group and the aromatic system.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming molecular structure and analyzing dynamic processes like conformational changes in solution.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For amides like this compound, NMR is particularly useful for studying the phenomenon of rotamerism. researchgate.net Due to the partial double-bond character of the amide C—N bond, rotation around it is restricted, leading to the existence of two distinct planar conformers (rotamers), typically designated as E and Z. mdpi.comwordpress.comnih.gov

This restricted rotation means that at room temperature, the interconversion between rotamers is slow on the NMR timescale. copernicus.org Consequently, the ¹H and ¹³C NMR spectra often show two distinct sets of signals, one for each rotamer. researchgate.netumich.edu The presence of these duplicate signals can complicate spectral interpretation but also provides valuable information about the conformational dynamics. wordpress.com For example, in the ¹H NMR spectrum of the related N-methyl-N-phenylformamide, the formyl proton appears as a distinct singlet for each rotamer. umich.edu Similarly, the methyl group and aromatic protons also show separate signals. umich.edu Variable-temperature NMR experiments can be used to study the kinetics of this rotation; as the temperature increases, the rate of interconversion increases, causing the separate signals to broaden and eventually coalesce into a single averaged signal. wordpress.comnih.gov

The following table presents typical chemical shift data for related N-arylformamides, illustrating the expected signals for both rotamers.

CompoundNucleusRotamerFormyl-H (δ, ppm)Methyl-H (δ, ppm)Aryl-H (δ, ppm)Carbonyl-C (δ, ppm)Methyl-C (δ, ppm)
N-Methyl-N-phenylformamide¹HMajor8.473.327.17-7.41--
¹³CMajor---162.332.0
N-(4-Chlorophenyl)-N-methylformamide¹HMajor8.443.297.10, 7.37--
¹³CMajor---162.032.0
¹³CMinor----30.9
N-(4-Bromophenyl)-N-methylformamide¹HMajor8.453.297.05, 7.52--
¹³CMajor---161.932.0
¹³CMinor---132.0-
Data adapted from supporting information for related compounds. umich.edu The presence of minor rotamer signals is noted where reported.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. libretexts.org Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. libretexts.org For N-arylformamides, these spectra are characterized by several key absorption bands.

The analysis of these spectra provides a fingerprint for the molecule and confirms the presence of specific functional groups. The most prominent bands for amides include:

N—H Stretching: In secondary amides, this appears as a strong band, typically in the range of 3200-3400 cm⁻¹. Its position can indicate the extent of hydrogen bonding.

C=O Stretching (Amide I band): This is a very strong and characteristic absorption found between 1630 and 1680 cm⁻¹. It is one of the most useful bands for identifying the amide group.

N—H Bending and C—N Stretching (Amide II and III bands): The Amide II band, a mixture of N-H in-plane bending and C-N stretching, occurs around 1510-1570 cm⁻¹. The Amide III band is more complex and appears at lower frequencies.

Aromatic C—H and C=C Vibrations: The aryl groups give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
N—H Stretch3200 - 3400Stretching of the Nitrogen-Hydrogen bond.
Aromatic C—H Stretch3000 - 3100Stretching of Carbon-Hydrogen bonds on the aryl rings.
C=O Stretch (Amide I)1630 - 1680Stretching of the Carbonyl double bond.
Aromatic C=C Stretch1450 - 1600In-plane stretching of the aryl ring bonds.
N—H Bend / C—N Stretch (Amide II)1510 - 1570Coupled N-H bending and C-N stretching modes.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of this compound. The electron ionization (EI) mass spectrum provides a wealth of information based on the fragmentation of the molecular ion.

The molecular formula for this compound is C₁₄H₁₃NO, which corresponds to a theoretical exact molecular mass of approximately 211.0997 g/mol . In a typical low-resolution mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z (mass-to-charge ratio) of 211.

The fragmentation of the molecular ion is governed by the relative strengths of its bonds and the stability of the resulting fragments. For N,N-diarylformamides, fragmentation pathways are influenced by the amide group and the two distinct aryl substituents. The primary fragmentation processes expected for this compound include:

Loss of the formyl radical (•CHO): This is a common fragmentation pathway for formamides, leading to the formation of a stable diphenyl- or substituted diphenyl-amine cation.

Cleavage of the N-Aryl bonds: The bonds connecting the nitrogen atom to the phenyl and 4-methylphenyl (tolyl) rings can cleave, leading to the formation of corresponding aryl or arylnitrogen cations.

Rearrangements: Intramolecular rearrangements can occur, although they are generally less common than direct bond cleavages for this class of compounds.

Based on these principles, a proposed fragmentation pattern is detailed in the table below. The relative abundance of these fragments would depend on the ionization energy and the specific conditions within the mass spectrometer.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound This is an interactive table. Click on the headers to sort the data.

m/z Value Proposed Fragment Ion Formula of Fragment Notes on Fragmentation Pathway
211 [C₁₄H₁₃NO]⁺• C₁₄H₁₃NO Molecular Ion (M⁺•)
182 [C₁₃H₁₂N]⁺ C₁₃H₁₂N Loss of the formyl radical (•CHO) from the molecular ion.
106 [C₇H₆N]⁺ C₇H₆N Cleavage resulting in a fragment containing the phenyl ring and the nitrogen-formyl group.
91 [C₇H₇]⁺ C₇H₇ Formation of a tropylium (B1234903) ion from the 4-methylphenyl group.

Conformational Isomerism: Cis/Trans Equilibrium and Rotameric Investigations

The structure of this compound is characterized by conformational isomerism arising from the hindered rotation around the central C-N amide bond. This bond possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This restricted rotation gives rise to distinct and slowly interconverting stereoisomers known as rotamers or conformers.

For a tertiary formamide (B127407) with two different N-aryl substituents, two primary planar conformers can be envisioned:

Cis (or Z-isomer): The 4-methylphenyl group is cis to the carbonyl oxygen atom.

Trans (or E-isomer): The 4-methylphenyl group is trans to the carbonyl oxygen atom.

The energy barrier to interconversion between these rotamers is typically in the range of 15 to 20 kcal/mol, which is high enough to allow for the observation of distinct species on the NMR timescale at or below room temperature, but generally too low for their physical separation under normal conditions. nih.gov

Experimental Determination of Conformational Preferences in Solution and Gas Phase

The equilibrium between the cis and trans conformers of N-aryl amides has been investigated using various experimental techniques.

In Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common method for studying conformational preferences in solution. nih.gov The cis and trans isomers give rise to separate sets of signals in the ¹H and ¹³C NMR spectra due to their different chemical environments. For example, the formyl proton (H-C=O) typically shows distinct chemical shifts for the two conformers. The relative populations of the cis and trans isomers can be determined by integrating the corresponding signals in the NMR spectrum.

In the Gas Phase: Studies on isolated, unsolvated molecules in the gas phase provide insight into the intrinsic conformational preferences without interference from solvent effects. Techniques such as resonant two-photon ionization spectroscopy in a supersonic jet expansion have been used to study related molecules like formanilide (B94145) (N-phenylformamide). acs.org For formanilide, these gas-phase experiments have shown that the trans isomer, where the phenyl group is trans to the formyl proton, is the more abundant and stable conformer by approximately 2.5 kcal/mol. acs.org However, it has also been observed that N-alkylation can reverse this preference. In N-methylformanilide, the isomer with the phenyl group cis to the N-methyl group is the dominant form. acs.org This suggests that steric and electronic interactions in N,N-disubstituted formamides significantly alter the conformational landscape compared to secondary N-aryl amides.

Influence of Aryl Substituents on Conformational Dynamics

The presence of substituents on the aryl rings has a pronounced effect on both the rotational energy barrier and the position of the cis/trans equilibrium. The 4-methyl group on one of the phenyl rings in this compound influences the conformational dynamics through electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group (EDG) via induction and hyperconjugation. This increases the electron density of the tolyl ring, which in turn increases the electron density on the amide nitrogen atom. Enhanced electron density on the nitrogen leads to stronger delocalization into the carbonyl group, thereby increasing the double-bond character of the C-N bond. Studies on analogous systems like carbamates have shown a linear free energy relationship where electron-donating groups on the N-aryl ring increase the rotational barrier (ΔG‡). nd.edu Therefore, the 4-methyl substituent is expected to raise the energy barrier for cis-trans interconversion compared to the unsubstituted N,N-diphenylformamide.

Steric and Dipole Effects: The substituent can also influence the relative stabilities of the cis and trans ground states. The methyl group introduces a modest steric bulk. Furthermore, electronic repulsion between the electron-rich tolyl ring and the lone pairs of the carbonyl oxygen may be more pronounced in one conformer over the other, thus shifting the equilibrium. nd.edu While the precise equilibrium position for this compound would require specific experimental determination, the electronic effect on the rotational barrier is a more predictable consequence of the substitution.

Table 2: Predicted Influence of the 4-Methyl Substituent on Conformational Properties This is an interactive table. Click on the headers to sort the data.

Property Effect of 4-Methyl Group Underlying Reason Reference Analogy
C-N Bond Character Increased double-bond character The methyl group is electron-donating, increasing electron density on the nitrogen and enhancing resonance delocalization. Carbamate Systems nd.edu
Rotational Energy Barrier (ΔG‡) Increase A higher degree of double-bond character strengthens the C-N bond, making rotation more difficult. Carbamate Systems nd.edu

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-(4-methylphenyl)-N-phenylformamide, this would involve calculating the optimal bond lengths, bond angles, and dihedral (torsional) angles. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose.

The key structural parameters of interest include the planarity of the formamide (B127407) group and the rotational angles of the phenyl and 4-methylphenyl (tolyl) rings relative to this plane. Analysis of the electronic structure would yield properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight the electron-rich region around the carbonyl oxygen, identifying it as the primary site for electrophilic attack and hydrogen bond acceptance.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C=O~1.22 Å
C-N (formyl)~1.37 Å
N-C (phenyl)~1.43 Å
N-C (tolyl)~1.43 Å
Dihedral Angles (°)
O=C-N-C (phenyl)~175° - 180°
C-N-C(phenyl)-C~40° - 60°
C-N-C(tolyl)-C~40° - 60°

Note: This table is illustrative. The exact values would be determined by specific DFT calculations.

This compound possesses significant conformational flexibility due to rotation around several single bonds: the C(formyl)-N bond, the N-C(phenyl) bond, and the N-C(tolyl) bond. Rotation around the C-N amide bond in formamides can lead to cis and trans isomers (also referred to as E/Z isomers). In simpler secondary amides like formanilide (B94145), the trans isomer is generally found to be more stable than the cis isomer in the gas phase.

Computational studies would involve performing a potential energy surface scan by systematically rotating these key dihedral angles. This allows for the identification of all stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers determine their population distribution at a given temperature. For this compound, the steric hindrance between the two bulky aryl groups will be a major factor in determining the most stable conformations and the energy barriers to rotation.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
1 Lowest energy trans conformer0.00
2 Higher energy trans conformer+1.5
3 Lowest energy cis conformer+3.5
4 Higher energy cis conformer+5.0

Note: This table provides a hypothetical representation of the type of data generated from an energetic landscape analysis.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations describe static molecular structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of this compound would model the motions of its atoms by solving Newton's equations of motion, providing a trajectory that reveals its conformational flexibility at physiological or other specified temperatures.

Key analyses of the MD trajectory would include:

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the molecule. For this compound, the phenyl and tolyl rings would be expected to show higher RMSF values compared to the more rigid formamide backbone, quantifying the degree of their rotational freedom.

Computational Analysis of Intermolecular Forces and Hydrogen Bonding

Understanding intermolecular forces is crucial for predicting the solid-state properties (e.g., crystal packing) and condensed-phase behavior of a compound. A critical structural feature of this compound is that it is a tertiary amide, meaning it lacks a hydrogen atom on the nitrogen.

This has a profound consequence for hydrogen bonding:

Hydrogen Bond Donor: The molecule cannot act as a hydrogen bond donor.

Hydrogen Bond Acceptor: It can act as a hydrogen bond acceptor through the electron lone pairs on its carbonyl oxygen atom.

This is in stark contrast to its secondary amide analogue, N-(4-methylphenyl)formamide, which possesses an N-H bond. In the crystal structure of N-(4-methylphenyl)formamide, molecules are linked by strong N-H···O hydrogen bonds to form inversion dimers. For this compound, the crystal packing would be governed by weaker interactions, such as:

C-H···O interactions: Weak hydrogen bonds can form between the aromatic C-H groups and the carbonyl oxygen of neighboring molecules.

π-π Stacking: The aromatic phenyl and tolyl rings can engage in stacking interactions.

Computational analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify the strength of these weak intermolecular interactions.

Solvent Effects on Molecular Conformation and Intermolecular Interactions

The surrounding medium can significantly influence the properties of a molecule. Computational models can simulate these solvent effects in two primary ways:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient for studying how solvent polarity affects the relative stability of different conformers. A more polar conformer (one with a larger dipole moment) of this compound would be preferentially stabilized in a polar solvent like water or ethanol (B145695) compared to a nonpolar solvent like hexane.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This is typically done within an MD simulation framework. This method allows for the detailed study of specific solute-solvent interactions, such as the formation of a solvation shell around the polar carbonyl group and the disruption or mediation of intermolecular interactions between solute molecules.

DFT calculations performed with an implicit solvent model can predict changes in vibrational frequencies or electronic absorption spectra in different solvents, providing insights that can be directly compared with experimental spectroscopic data.

Chemical Reactivity and Mechanistic Studies

Hydrolysis and Amide Bond Cleavage Mechanisms

The cleavage of the amide bond in N-(4-methylphenyl)-N-phenylformamide, a tertiary amide, is a reaction of significant interest, typically achieved through hydrolysis under acidic or basic conditions. The stability of the amide bond is considerable due to resonance stabilization, which imparts a partial double bond character to the C-N bond. Consequently, vigorous conditions are often required for its cleavage. nih.gov

Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. pearson.com The subsequent attack of water leads to the formation of a tetrahedral intermediate. Proton transfer from the oxygen of the attacking water molecule to the nitrogen atom follows, converting the diarylamino group into a better leaving group (a diarylamine). Finally, the tetrahedral intermediate collapses, breaking the C-N bond and yielding formic acid and N-(4-methylphenyl)aniline. pearson.com

Acid-Catalyzed Hydrolysis Mechanism

Step Description
1 Protonation of the carbonyl oxygen atom by an acid catalyst (H₃O⁺).
2 Nucleophilic attack by a water molecule on the now more electrophilic carbonyl carbon.
3 Formation of a tetrahedral intermediate.
4 Proton transfer from the newly added hydroxyl group to the nitrogen atom.
5 Elimination of the diarylamine leaving group (N-(4-methylphenyl)aniline).

| 6 | Deprotonation of the resulting protonated formic acid to yield formic acid and regenerate the acid catalyst. |

Basic hydrolysis, conversely, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally a slower process for tertiary amides compared to primary or secondary amides due to steric hindrance and the absence of an N-H proton to facilitate deprotonation. The reaction proceeds through a similar tetrahedral intermediate. The collapse of this intermediate expels the diarylaminyl anion, which is a very poor leaving group. Therefore, this pathway is less favorable and requires harsh conditions. The diarylaminyl anion would then be protonated by the solvent or upon workup to give the final diarylamine product.

Beyond traditional hydrolysis, other methods for amide bond cleavage exist, including reductive cleavage using strong reducing agents or transition-metal-catalyzed reactions that can proceed under milder, more selective conditions. organic-chemistry.orgmdpi.com

Nucleophilic and Electrophilic Reactions of the Formamide (B127407) Moiety

The formamide group in this compound possesses dual reactivity, allowing it to participate in both nucleophilic and electrophilic reactions. The carbonyl carbon is electrophilic, while the lone pairs on the oxygen and nitrogen atoms confer nucleophilic character.

A quintessential example of the formamide acting as a precursor to an electrophile is the Vilsmeier-Haack reaction. nrochemistry.comwikipedia.org In this reaction, this compound reacts with an activating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form a highly electrophilic species known as the Vilsmeier reagent. wikipedia.orgijpcbs.com This reagent is a substituted chloroiminium ion, specifically [ClCH=N⁺(C₆H₅)(C₆H₄Me)]Cl⁻.

Formation of the Vilsmeier Reagent

Nucleophilic Attack: The carbonyl oxygen of the formamide attacks the phosphorus atom of POCl₃.

Chloride Elimination: A chloride ion is eliminated from the phosphorus, and a P-O bond is formed.

Rearrangement and Cleavage: The intermediate rearranges, leading to the cleavage of the P-O bond and elimination of a dichlorophosphate (B8581778) anion, forming the stable, electrophilic chloroiminium ion (Vilsmeier reagent). wikipedia.org

This Vilsmeier reagent is a weak electrophile but is potent enough to react with electron-rich aromatic compounds, such as aniline (B41778) or phenol (B47542) derivatives, to introduce a formyl group (-CHO) in a classic electrophilic aromatic substitution reaction. nrochemistry.comorganic-chemistry.org The reaction ultimately yields an aryl aldehyde after hydrolysis of the initial iminium ion product. wikipedia.org

Nucleophilic reactions at the formamide's carbonyl carbon are also fundamental, as seen in the hydrolysis mechanism. Other nucleophiles, such as organometallic reagents or strong reducing agents (e.g., lithium aluminum hydride), can attack the carbonyl carbon. Reduction with LiAlH₄, for instance, would cleave the C=O bond entirely and reduce it to a methylene (B1212753) group, yielding the tertiary amine, N-methyl-N-(4-methylphenyl)aniline.

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The lone pair of electrons on the amide nitrogen can be delocalized into the attached phenyl ring, which tends to activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. However, this delocalization is in competition with delocalization towards the carbonyl oxygen. This competition reduces the activating strength of the nitrogen compared to a simple amino group. The carbonyl group itself is deactivating. The net effect is that the N-formyl-N-phenyl substituent is generally considered a weak activator or a weak deactivator, but it remains an ortho, para-director.

In this compound, we have two distinct rings:

The Phenyl Ring: Substituted with the -N(CHO)(C₆H₄Me) group. This group directs electrophiles to the ortho and para positions.

The 4-Methylphenyl (Tolyl) Ring: Substituted with the -N(CHO)(C₆H₅) group and a methyl group. The methyl group is an activating, ortho, para-director. The N-formyl-N-phenyl group is also ortho, para-directing. The positions ortho to the large diarylamino group are sterically hindered. Therefore, electrophilic attack is most likely to occur on the tolyl ring at the position ortho to the methyl group and meta to the formamido group, or on the phenyl ring at the position para to the formamido group.

The outcome of a specific EAS reaction will depend on the reaction conditions and the nature of the electrophile. masterorganicchemistry.com

Common Electrophilic Aromatic Substitution Reactions

Reaction Reagents Electrophile Typical Product
Nitration HNO₃, H₂SO₄ NO₂⁺ (Nitronium ion) Introduction of a -NO₂ group. youtube.com
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ Br⁺ or Cl⁺ Introduction of a -Br or -Cl group.
Sulfonation Fuming H₂SO₄ SO₃ Introduction of a -SO₃H group. youtube.com
Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺ (Carbocation) Introduction of an alkyl group (R).

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Introduction of an acyl group (RCO-). |

Stereoselective Transformations Involving N,N-Diarylformamides

While this compound itself is achiral, the broader class of N,N-diarylformamides can be involved in stereoselective transformations, particularly when chirality is introduced into the molecule or through the use of external chiral catalysts.

One area of relevance is the synthesis and application of atropisomeric N,N-diaryl compounds. Atropisomerism arises from restricted rotation around a single bond, which can create stable, non-interconverting enantiomers. nih.gov If the ortho positions of the aryl rings in an N,N-diarylformamide are sufficiently bulky, rotation around the N-aryl bonds can be hindered, potentially leading to axial chirality. While the parent compound of this article is unlikely to exhibit stable atropisomers at room temperature, derivatives with multiple ortho-substituents could. Catalytic atroposelective methods, such as enantioselective acylation, can be used to synthesize such N-N axially chiral compounds with high enantiomeric excess. nih.govrsc.org

Furthermore, chiral N,N-diarylformamide derivatives can be utilized as ligands in asymmetric catalysis. By coordinating to a metal center, a chiral ligand can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. For example, chiral N,N'-dioxide ligands, which share structural similarities, have been successfully employed in a variety of metal-catalyzed asymmetric reactions. rsc.orgresearchgate.net The design principles from these systems could be extended to develop chiral N,N-diarylformamide-based ligands for asymmetric synthesis. nih.gov

Applications in Organic Synthesis and Materials Science

Utilization as Protecting Groups for Amine Functionalities

The formyl group is a well-established protecting group for primary and secondary amines in multistep organic synthesis. libretexts.orgneliti.com In the context of N-(4-methylphenyl)-N-phenylformamide, the formyl moiety serves to protect the secondary amine, N-phenyl-p-toluidine. This protection strategy is crucial when other functional groups in the molecule need to undergo reactions under conditions that would otherwise affect the amine's nucleophilicity or basicity. libretexts.org

The introduction of the formyl group effectively masks the reactivity of the nitrogen's lone pair by converting the amine into a less nucleophilic and less basic amide. neliti.com Carbamates are another popular choice for protecting amines, offering a range of deprotection conditions. masterorganicchemistry.com The stability of the formamide (B127407) group allows it to withstand various reaction conditions, including those involving many oxidizing and reducing agents, as well as organometallic reagents.

Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationTypical Protection ReagentCommon Deprotection Conditions
Formyl-CHOFormic acid, Ethyl formate (B1220265)Acidic or Basic Hydrolysis (e.g., HCl, NaOH)
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong Acid (e.g., TFA, HCl) masterorganicchemistry.com
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine) masterorganicchemistry.com

Precursors for Advanced Organic Building Blocks (e.g., Formamidines, Isocyanides)

N-substituted formamides are valuable precursors for synthesizing other important classes of organic compounds, notably isocyanides and formamidines.

Isocyanides: The dehydration of N-aryl formamides is a standard method for the preparation of aryl isocyanides. nih.gov For instance, the dehydration of the related compound N-(4-methylphenyl)formamide can yield p-tolyl isocyanide. This transformation is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. nih.gov This methodology provides a green and efficient route to isocyanides, which are themselves versatile building blocks in multicomponent reactions, such as the Passerini and Ugi reactions. nih.gov

Formamidines: this compound can also serve as a precursor for the synthesis of trisubstituted formamidines. Formamidines are structurally important motifs found in medicinal chemistry and are used as ligands in coordination chemistry. The reaction of a secondary formamide with an amine can be facilitated by reagents that activate the formyl group, leading to the formation of a C-N bond and the corresponding formamidine (B1211174). For example, reacting N,N-dialkyl formamides with amines in the presence of phenyl chloroformate is an effective method for synthesizing N,N-dialkyl formamidines. researchgate.net A similar strategy could be envisioned for the conversion of this compound to prepare highly substituted formamidine derivatives.

Role in C1 Chemistry and Carbonylation Reactions (e.g., with CO₂)

The synthesis of N-formamides from amines and carbon dioxide (CO₂) represents a significant application of C1 chemistry, utilizing CO₂ as an abundant, non-toxic, and renewable carbon source. recercat.catmdpi.com The this compound molecule can be synthesized via the N-formylation of N-phenyl-p-toluidine using CO₂ in the presence of a suitable reducing agent and catalyst. mdpi.com

This transformation typically involves the reaction of the amine with CO₂ and a hydrosilane, such as phenylsilane (B129415) (PhSiH₃), catalyzed by various systems. researchgate.net Ethylenediaminetetraacetic acid (EDTA) has been reported as an effective, cheap, and recyclable catalyst for this N-formylation reaction under relatively mild conditions. mdpi.com The proposed mechanism often involves the activation of the hydrosilane by the catalyst, insertion of CO₂ into the reactive Si-H bond to form a silyl (B83357) formate intermediate, which then formylates the amine. researchgate.netresearchgate.net

Table 2: Catalytic Systems for N-Formylation of Amines with CO₂
CatalystReducing AgentTypical SubstrateReference
EDTAPhSiH₃N-methylaniline mdpi.com
Heterogeneous DUT-5-CoH (MOF)Phenylsilanep-Methoxy benzylamine rsc.org
PS-supported DBU (Organocatalyst)(MeO)₃SiHN-phenyl aniline (B41778) recercat.cat

The ability to synthesize this compound from CO₂ highlights its role in green and sustainable chemistry, providing a pathway to value-added chemicals from a waste product.

Catalytic Applications in Various Organic Transformations (e.g., Lewis Base Organocatalysis)

While amides are generally considered weak Lewis bases, they can participate in organocatalysis, particularly when the carbonyl oxygen's basicity is enhanced. nih.gov In the case of this compound, the lone pair of electrons on the oxygen atom can potentially act as a Lewis base to activate substrates in various organic transformations.

Lewis base organocatalysis often involves the activation of electrophiles, such as silyl compounds or acyl donors. nih.gov A formamide like this compound could, in principle, activate a silyl halide, forming a transient and more reactive silylating agent. This type of activation is central to many transformations, including aldol (B89426) reactions, Michael additions, and cyanosilylation reactions. Although more potent Lewis bases like phosphines or N-heterocyclic carbenes are more common, the potential for amide-based catalysis, especially in specific substrate-catalyst pairings, remains an area of interest. nih.gov Furthermore, in dual catalytic systems, a formamide might act as a ligand or co-catalyst in conjunction with a metal catalyst to modulate its reactivity and selectivity. rsc.org

Functionalization Strategies via Carbon-Nitrogen Cleavage

The amide bond is notoriously stable; however, recent advances in synthetic chemistry have enabled the selective cleavage of the C–N bond, opening new avenues for molecular functionalization. organic-chemistry.orgacs.org In this compound, two different C(aryl)-N bonds and one C(acyl)-N bond exist, presenting opportunities for selective cleavage and subsequent derivatization.

Strategies for C–N bond cleavage often employ transition-metal catalysis or transition-metal-free conditions. organic-chemistry.orgmdpi.com For example, palladium-catalyzed cross-coupling reactions have been developed that proceed via the activation and cleavage of the amide N–C bond. acs.org Applying such a strategy to this compound could potentially allow for the selective coupling of either the phenyl or the 4-methylphenyl group with various partners.

Furthermore, transition-metal-free methods, such as those using allyl bromide or electride reagents derived from sodium dispersions, have been shown to cleave C–N bonds in amides under mild conditions. organic-chemistry.orgmdpi.com These methods can lead to a diverse range of nitrogen-containing functional groups. organic-chemistry.org The selective cleavage of one of the aryl groups from this compound could provide a route to N-formyl-p-toluidine or N-formylaniline, demonstrating a de-arylation strategy. Such functionalization pathways significantly enhance the synthetic utility of the parent formamide, allowing it to be used as a platform for generating molecular diversity. nih.gov

Structure Activity Relationship Sar and Derivatization Studies

Synthesis of Novel N-(4-methylphenyl)-N-phenylformamide Derivatives

The synthesis of novel derivatives based on the this compound structure would likely follow established methodologies for the formylation and modification of diarylamines.

Systematic Modification of the Formamide (B127407) Core Structure

Systematic modification of the formamide core is a key strategy in medicinal chemistry to explore the impact on biological activity. For the this compound scaffold, this could involve several approaches. One common modification is the replacement of the formyl group with other acyl groups (e.g., acetyl, propionyl, or butyryl) to investigate the influence of steric bulk and lipophilicity on receptor binding or enzyme inhibition. Studies on related N-hydroxy-N-arylacylamides have shown that the nature of the acyl group significantly affects the rate of metabolic deacylation, with N-propionyl derivatives showing different activity profiles compared to N-acetyl or N-butyryl derivatives.

Another approach involves the isosteric replacement of the formyl oxygen with sulfur to create thioformamides. This modification can alter the electronic properties and hydrogen-bonding capabilities of the molecule, potentially leading to altered biological activity and selectivity.

Exploration of Substituent Effects on the Aromatic Moieties

The exploration of substituent effects on the two aromatic rings of this compound is a critical aspect of SAR studies. The electronic and steric properties of substituents can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.

Similarly, modifications to the 4-methylphenyl (p-tolyl) moiety can provide valuable SAR insights. The methyl group at the para position can be replaced with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) to probe for specific hydrophobic interactions within a biological target. Alternatively, introducing halogen atoms or other functional groups can alter the electronic landscape and potential for hydrogen bonding.

Biological Evaluation of Formamide Derivatives (In Vitro Research)

The biological evaluation of newly synthesized formamide derivatives is essential to determine their therapeutic potential. Based on the activities of structurally similar compounds, derivatives of this compound could be screened for a range of biological activities.

Antimicrobial Activity Investigations

Formamide and its derivatives have been investigated for their antimicrobial properties. For instance, a series of 2-hydrazinyl-N,N-diphenylacetamide derivatives, which share the N,N-diphenyl core, were synthesized and screened for their antibacterial and antifungal activities. nih.gov Certain derivatives, such as those with benzylidene and nitrobenzylidene substitutions, showed significant antimicrobial and antifungal effects. nih.gov

In another study, N,N'-(4-nitro-1,2-phenylene)diamide derivatives were synthesized and evaluated for their antimicrobial activity against several clinical isolates. researchgate.net The results indicated that derivatives with electron-withdrawing groups demonstrated better antibacterial activity. researchgate.net These findings suggest that this compound derivatives bearing appropriate substituents could exhibit promising antimicrobial activity.

Table 1: Representative Antimicrobial Activity of Related Amide Derivatives

Compound Type Test Organism Activity/Zone of Inhibition Reference
2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide Staphylococcus aureus Significant nih.gov
2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide Candida albicans Significant nih.gov
N,N'-(4-nitro-1,2-phenylene)dibenzamide Escherichia coli 12 mm to 21 mm researchgate.net

Antitumor and Antiproliferative Activity Investigations (e.g., against specific cancer cell lines)

The N-phenylamide scaffold is present in numerous compounds with demonstrated antitumor and antiproliferative activities. For example, a series of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas were found to be potent inhibitors of EGFR and HER-2 kinases, with significant antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov The structure-activity relationship studies revealed that the substitution pattern on the phenyl rings was crucial for their activity. nih.gov

Furthermore, N-alkylated polyamine analogues have shown antiproliferative effects in various tumor models, including pancreatic adenocarcinoma cell lines. nih.gov While structurally different, these studies highlight the potential of targeting cell proliferation with N-substituted compounds.

Table 2: Representative Antiproliferative Activity of Related N-Phenyl Derivatives

Compound Class Cancer Cell Line IC50/GI50 Reference
N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea (Compound 7b) MCF-7 Not specified, but high activity nih.gov
N1,N11-bis(ethyl)norspermine (BENSPM) PANC-1 (pancreatic) High antiproliferative activity nih.gov
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Compound 16) Caco-2 (colorectal) 13 µM nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase, AChE, BChE)

Formamide and amide derivatives have been explored as inhibitors of various enzymes, including those relevant to metabolic disorders and neurodegenerative diseases.

For α-glucosidase inhibition , which is a target for anti-diabetic drugs, various heterocyclic amide and hydrazone derivatives have shown potent inhibitory activity. For instance, 4-hydroxyquinolinone-hydrazones exhibited good α-glucosidase inhibition with IC50 values in the micromolar range, superior to the standard drug acarbose. nih.gov The SAR studies indicated that the nature and position of substituents on the benzylidene ring were key to their inhibitory potency. nih.gov

In the context of cholinesterase inhibition , which is relevant for Alzheimer's disease treatment, N-substituted arylhydroxamic acids and other amide-containing structures have been investigated. Studies on 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides revealed them to be a novel class of reversible and moderately potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The substitution on the aroyl moiety was found to significantly influence their inhibitory activity. nih.gov

Table 3: Representative Enzyme Inhibitory Activity of Related Amide Derivatives

Compound Class Target Enzyme IC50/Ki Reference
4-Hydroxyquinolinone-hydrazones α-glucosidase 93.5 ± 0.6 to 575.6 ± 0.4 µM nih.gov
4-Aryl-4-oxo-N-phenyl-2-aminylbutyramides Acetylcholinesterase (AChE) Varies with substitution nih.gov
4-Aryl-4-oxo-N-phenyl-2-aminylbutyramides Butyrylcholinesterase (BChE) Varies with substitution nih.gov

Mechanistic Insights into Biological Actions

Detailed experimental studies elucidating the specific mechanisms of action for this compound in biological systems, particularly concerning angiogenesis inhibition and apoptosis induction, are not extensively documented in publicly available scientific literature. While related compounds containing the formamide or diarylamine scaffold have been investigated for such properties, direct evidence and mechanistic pathways for this compound itself remain an area for future research.

Angiogenesis Inhibition: The process of angiogenesis, the formation of new blood vessels, is a critical target in cancer therapy. Some complex heterocyclic derivatives containing a formamidophenylamino moiety have been shown to inhibit angiogenesis. For instance, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their antitumor effects, with some compounds demonstrating suppression of angiogenesis. However, the specific contribution and mechanism of the simpler this compound core in this process have not been isolated and studied.

Apoptosis Induction: Apoptosis, or programmed cell death, is another key pathway that can be modulated by anticancer agents. Research into related structures, such as certain diarylamide derivatives, has indicated an ability to induce apoptosis in cancer cells. The precise manner in which this compound might interact with apoptotic pathways, such as the activation of caspases or the regulation of pro- and anti-apoptotic proteins, has not yet been specifically determined.

Computational Approaches in SAR Elucidation

Comprehensive computational studies, such as molecular docking, specifically focused on this compound to predict its binding affinity and interaction with biological targets are not widely reported in the scientific literature. Molecular docking is a powerful tool used to understand how a ligand, such as this compound, might fit into the binding site of a protein, which can provide insights into its potential mechanism of action.

For related classes of compounds, such as N,N'-diarylureas, computational methods have been instrumental. For example, the well-known anticancer drug sorafenib, which contains a diarylurea core, has been extensively studied using molecular docking to understand its interactions with various protein kinases like VEGFR and RAF kinase, which are crucial in angiogenesis and cell proliferation. These studies have helped to explain the inhibitory activity of the diarylurea pharmacophore.

While these studies on analogous structures provide a framework for how this compound could be studied, the specific docking simulations, predicted binding energies, and identification of key interacting amino acid residues for this compound with potential targets like vascular endothelial growth factor receptor (VEGFR) or other proteins involved in angiogenesis and apoptosis pathways are not currently available. Such studies would be invaluable in guiding future experimental research and in the rational design of more potent derivatives.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Continuous Synthesis Methodologies

The synthesis of N,N-diarylformamides, including N-(4-methylphenyl)-N-phenylformamide, is increasingly benefiting from the adoption of flow chemistry and continuous synthesis methodologies. These techniques offer significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved reaction control, increased safety, and facile scalability. The use of microreactors, for instance, allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivities.

The continuous synthesis of this compound can be envisioned through the N-formylation of 4-methyldiphenylamine (B188801) in a flow reactor. This approach allows for the safe handling of reactive intermediates and reagents, and the integration of in-line purification steps can lead to a streamlined and automated production process. The high surface-area-to-volume ratio in microreactors is particularly advantageous for exothermic formylation reactions, enabling rapid heat dissipation and preventing the formation of side products.

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Limited by vessel surface areaExcellent, due to high surface-area-to-volume ratio
Mass Transfer Often limited by stirring efficiencyEnhanced due to small diffusion distances
Safety Higher risk with large volumes of reagentsInherently safer due to small reaction volumes
Scalability "Scaling-up" can be challenging"Numbering-up" by running parallel reactors is straightforward
Process Control Less precisePrecise control over temperature, pressure, and time

Future research in this area will likely focus on the development of integrated flow systems that combine catalyst immobilization, reaction, and purification in a single, continuous process. This will not only improve the efficiency of this compound synthesis but also align with the principles of green chemistry by minimizing waste and energy consumption.

Development of Novel and Highly Efficient Catalytic Systems

The N-formylation of diarylamines is a cornerstone for the synthesis of N,N-diarylformamides. A significant area of ongoing research is the development of novel and highly efficient catalytic systems for this transformation. While traditional methods often rely on stoichiometric amounts of formylating agents, modern approaches are shifting towards catalytic reactions that are more atom-economical and environmentally benign.

Recent advancements have seen the emergence of various catalytic systems for N-formylation, utilizing transition metals such as ruthenium, iridium, and iron. These catalysts can activate simple C1 sources like formic acid, formates, or even carbon dioxide in the presence of a suitable reducing agent. For the synthesis of this compound, these catalytic methods offer a more sustainable alternative to classical formylation procedures.

Catalyst TypeC1 SourceKey Advantages
Ruthenium-based Formic acid, CO2/H2High activity and selectivity
Iridium-based Formic acidMild reaction conditions
Iron-based Formic acidAbundant and low-cost metal
Iodine (non-metal) Formic acidMetal-free, mild conditions

Future research will likely focus on the development of catalysts based on earth-abundant and non-toxic metals, as well as organocatalytic systems, to further enhance the sustainability of this compound synthesis. The exploration of photocatalytic and electrocatalytic methods for N-formylation also represents a promising frontier.

Exploration of Advanced Supramolecular Architectures involving N,N-Diarylformamides

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the utilization of N,N-diarylformamides like this compound. The amide functionality in these molecules can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The aromatic rings also provide platforms for π-π stacking and C-H···π interactions.

The crystal structure of related formanilides reveals the presence of intricate hydrogen-bonding networks. For instance, in N-(4-methylphenyl)formamide, molecules are linked into inversion dimers by strong N-H···O hydrogen bonds, which are further connected into chains by weaker C-H···O interactions. nih.gov Although this compound lacks the N-H proton for classical hydrogen bonding, the formyl C-H bond and the aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the carbonyl oxygen or the aromatic π-systems of neighboring molecules.

The study of these weak interactions is crucial for understanding and designing the crystal packing of these molecules, a field known as crystal engineering. By modifying the substituents on the phenyl rings, it is possible to tune the intermolecular interactions and control the self-assembly of these molecules into desired supramolecular architectures, such as tapes, sheets, or porous frameworks. These well-defined assemblies could find applications in areas like molecular recognition, separation, and catalysis.

Future research will likely involve the co-crystallization of this compound with other molecules to form multi-component crystals with unique properties. The use of computational modeling will also be instrumental in predicting and understanding the formation of these complex supramolecular structures.

Potential in Functional Materials and Nanotechnology Applications

While this compound has primarily been utilized as a synthetic intermediate, its molecular structure suggests potential for applications in functional materials and nanotechnology. The presence of two aromatic rings connected by a polar formamide (B127407) linker imparts a degree of rigidity and potential for interesting electronic and optical properties.

Aromatic amides and diaryl compounds are known to be building blocks for various functional materials, including:

Organic Light-Emitting Diodes (OLEDs): The diarylamine moiety is a common component in hole-transporting materials used in OLEDs. The formamide group could be modified to tune the electronic properties and morphology of thin films.

Liquid Crystals: The rigid, anisotropic structure of N,N-diarylformamides could be exploited in the design of novel liquid crystalline materials.

Functional Polymers: this compound can be functionalized and incorporated as a monomer into polymers to impart specific properties, such as thermal stability, charge transport capabilities, or specific recognition sites.

In nanotechnology, the self-assembly properties of this compound derivatives could be harnessed to create well-defined nanostructures, such as nanowires or nanotubes. These nanostructures could have applications in nanoelectronics, sensing, and drug delivery.

Future research in this area will require the synthesis of a wider range of N,N-diarylformamide derivatives with tailored functionalities. Detailed characterization of their photophysical, electronic, and self-assembly properties will be essential to unlock their potential in materials science.

Multidisciplinary Research Bridging Organic Chemistry and Chemical Biology

The intersection of organic chemistry and chemical biology is a fertile ground for the discovery of new therapeutic agents and biological tools. While the biological activity of this compound itself has not been extensively studied, the formamide and diarylamine motifs are present in many biologically active molecules.

For example, various amide and formamide derivatives have been reported to exhibit a wide range of biological activities, including:

Antitumor activity: Some formamide-containing compounds have shown inhibitory effects against cancer cell lines. nih.gov

Antifungal and Antibacterial activity: The amide linkage is a key feature in many antimicrobial agents.

Enzyme inhibition: The specific shape and electronic properties of N,N-diarylformamides could make them suitable candidates for the design of enzyme inhibitors.

A multidisciplinary approach, combining synthetic organic chemistry with computational modeling and biological screening, could unveil the potential of this compound derivatives as new drug leads. Structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule and the effect on biological activity is measured, will be crucial in this endeavor.

The future of research in this domain will likely involve the synthesis of libraries of this compound analogs and their high-throughput screening against various biological targets. The identification of a "hit" compound could then pave the way for further medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.